3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one
Description
3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one is a ketone derivative featuring a 1,3-dioxolane ring at the α-position of the propanone backbone and a 4-ethylphenyl substituent at the carbonyl group. The dioxolane moiety acts as a cyclic ketal, enhancing the compound’s stability under basic conditions while remaining susceptible to hydrolysis in acidic environments. This compound is likely synthesized via ketalization of a diketone precursor or through α-position coupling reactions, as demonstrated in analogous systems .
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one |
InChI |
InChI=1S/C14H18O3/c1-2-11-3-5-12(6-4-11)13(15)7-8-14-16-9-10-17-14/h3-6,14H,2,7-10H2,1H3 |
InChI Key |
YYPOCKADPFTQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCC2OCCO2 |
Origin of Product |
United States |
Biological Activity
3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one is an organic compound characterized by its unique structure, which includes a 1,3-dioxane ring and a propiophenone backbone . Its molecular formula is with a molecular weight of approximately 248.32 g/mol . This compound has garnered interest due to its potential applications in various fields, particularly in organic synthesis and nanotechnology.
Synthesis
The synthesis of this compound typically involves the formation of the 1,3-dioxane ring through reactions between carbonyl compounds and diols. A common method includes the use of continuous flow reactors to optimize reaction conditions and improve yield while employing efficient catalysts and solvent systems.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures have been studied for their interactions with various biological targets. Research indicates that dioxolanes can exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown excellent antifungal activity against Candida albicans and significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
Comparative Biological Activity
A comparative analysis of several structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structure Features | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| Propiophenone | Simple aromatic ketone | Moderate | None |
| 4'-Ethylacetophenone | Similar aromatic system | Moderate | None |
| 3-(1,3-Dioxolan-2-YL)-4'-methylpropiophenone | Contains dioxolane | High | Moderate |
| 3-(1,3-Dioxolan-2-y)-1-(4-ethylphenyl)propan-1-one | Unique dioxane ring | Potentially high | Potentially high |
This table illustrates how the presence of the dioxane ring in 3-(1,3-Dioxolan-2-y)-1-(4-ethylphenyl)propan-1-one may enhance its reactivity and solubility characteristics, potentially leading to greater biological activity compared to simpler structures.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of new 1,3-dioxolanes. For example, a series of new chiral and racemic 1,3-dioxolanes were synthesized and screened for antibacterial and antifungal activities. The results indicated that most compounds exhibited significant activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL . Such findings suggest that derivatives of dioxolanes could serve as promising candidates for developing new antimicrobial agents.
Scientific Research Applications
Synthetic Applications
Organic Synthesis : 3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one is utilized as a building block in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a precursor for synthesizing more complex molecules. The synthesis typically involves the formation of the dioxane ring through reactions between carbonyl compounds and diols, often employing efficient catalysts and solvent systems to optimize yields.
Comparative Analysis with Related Compounds
A comparative analysis can provide insights into the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Propiophenone | Simple aromatic ketone | Commonly used as a precursor in pharmaceuticals |
| 1-(4-Ethylphenyl)ethan-1-one | Lacks dioxane ring | Simpler structure; fewer synthetic routes |
| 4'-Ethylacetophenone | Similar aromatic system | Often used in fragrance applications |
| 3-(1,3-Dioxolan-2-YL)-4'-methylpropiophenone | Contains dioxolane instead of dioxane | May exhibit different solubility properties |
The presence of the dioxane ring in 3-(1,3-Dioxolan-2-y)-1-(4-ethylphenyl)propan-1-one distinguishes it from these similar compounds by potentially enhancing its reactivity and solubility characteristics.
Comparison with Similar Compounds
Substituent Variations at the α-Position
- 1-(4-Ethylphenyl)-2-(methylamino)propan-1-one (): Replacing the dioxolane with a methylamino group introduces basicity and hydrogen-bonding capacity.
- 1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone (): The oxiranyl (epoxide) group introduces ring strain and reactivity, making this compound more prone to nucleophilic attack than the dioxolane analogue. The dimethyl substituents enhance steric hindrance, reducing conformational flexibility.
Key Data:
| Compound | α-Substituent | Boiling Point (°C) | Stability Profile |
|---|---|---|---|
| 3-(1,3-Dioxolan-2-yl)-1-(4-ethylphenyl)propan-1-one | Dioxolane | ~250–260 (est.) | Acid-labile, base-stable |
| 1-(4-Ethylphenyl)-2-(methylamino)propan-1-one | Methylamino | N/A | Base-sensitive |
| 1-[3-(2,4-Dichlorophenyl)oxiranyl]-2,2-dimethyl-1-propanone | Oxiranyl | N/A | Highly reactive |
Aromatic Group Modifications
- (E)-3-(4-Decyloxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (): The conjugated enone system and decyloxy chain increase hydrophobicity and UV absorption. The hydroxyl group enables antioxidant activity, absent in the non-phenolic target compound.
Reactivity Comparison:
| Compound | Aromatic Group | Key Reactivity |
|---|---|---|
| This compound | 4-Ethylphenyl | Electrophilic aromatic substitution |
| (E)-3-(4-Decyloxyphenyl)-...prop-2-en-1-one | 4-Decyloxyphenyl | Radical scavenging (phenolic OH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
